molecular formula C7H6Cl2Si B12354089 CID 21615098

CID 21615098

Cat. No.: B12354089
M. Wt: 189.11 g/mol
InChI Key: YCJFUICWABBZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 21615098 is a high-purity chemical compound intended for research and development purposes. As a reliable supplier for the scientific community, we provide this reagent to facilitate the advancement of laboratory investigations. Researchers are encouraged to consult the latest scientific literature for detailed information on this compound's potential applications, physicochemical properties, and mechanism of action. This product is labeled with "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other personal applications. Please refer to the product's Certificate of Analysis for specific quality control data. For comprehensive handling, storage, and safety information, consult the corresponding Safety Data Sheet (SDS).

Properties

Molecular Formula

C7H6Cl2Si

Molecular Weight

189.11 g/mol

InChI

InChI=1S/C7H6Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H

InChI Key

YCJFUICWABBZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]C(Cl)Cl

Origin of Product

United States

Advanced Synthetic Strategies and Derivatization of Cid 21615098

Total Synthesis Approaches for CID 21615098 and its Stereoisomers

The total synthesis of Defactinib, a complex molecule featuring a substituted pyrimidine (B1678525) core, has been a subject of significant interest, primarily detailed within patent literature from its originators. The synthetic approaches are designed to be efficient and scalable for the production of the active pharmaceutical ingredient.

Novel Methodologies in this compound Chemical Synthesis

While a complete, peer-reviewed total synthesis of Defactinib is not extensively documented in academic literature, the general synthetic strategies can be inferred from related studies on pyrimidine-based FAK inhibitors and patent disclosures. The synthesis of analogous compounds often involves a convergent approach, where key fragments are synthesized separately and then coupled to form the final molecule.

A plausible synthetic route for the core structure of Defactinib likely involves the sequential functionalization of a pyrimidine ring. For instance, the synthesis of related 2,4-diamino-5-chloropyrimidine derivatives often starts with 2,4,5-trichloropyrimidine. This is followed by sequential nucleophilic aromatic substitution (SNAr) reactions with different amines to introduce the side chains at the C2 and C4 positions. Microwave-assisted Buchwald-Hartwig reactions have been optimized for the amination of halo-pyrimidines, which is a key step in the synthesis of type II FAK inhibitors. researchgate.net

Computational studies, such as retrosynthesis analysis, can suggest potential synthetic pathways for novel and existing FAK inhibitors, including Defactinib. rsc.org These in silico methods help in identifying key disconnections and potential starting materials for a more streamlined synthetic process.

Stereoselective and Enantioselective Synthesis of this compound Analogs

The structure of Defactinib itself is achiral. However, the development of its analogs often involves the introduction of chiral centers to explore the three-dimensional space of the FAK binding pocket and to improve potency and selectivity. Stereoselective and enantioselective synthesis become crucial in these instances.

Methodologies for the stereoselective synthesis of related heterocyclic compounds can be applied to the creation of chiral Defactinib analogs. For example, Rh-catalyzed conjugate arylation has been used for the site- and stereoselective functionalization of complex molecules, a technique that could be adapted for modifying a Defactinib scaffold. nih.gov Furthermore, efficient enantioselective synthesis of chiral building blocks, such as α-disubstituted β-homoprolines, has been developed using stereodivergent allylation of chiral N-tert-butanesulfinyl imines. nih.gov Such building blocks could be incorporated into the Defactinib structure to generate novel, stereochemically defined analogs.

Chemical Modification and Analog Design of this compound

The chemical scaffold of Defactinib serves as a versatile platform for the design and synthesis of novel derivatives with tailored properties. These modifications are aimed at elucidating the mechanism of action, improving efficacy, and developing new therapeutic modalities.

Rational Design of this compound Derivatives for Mechanistic Elucidation

Rational drug design, aided by computational modeling, plays a pivotal role in the development of Defactinib derivatives. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are employed to understand the binding of pyrimidine-based inhibitors to the FAK active site. arabjchem.org These studies highlight key molecular interactions, such as hydrophobic, electrostatic, and hydrogen bonding, that are crucial for inhibitory activity.

These computational insights guide the synthesis of new analogs with modified substituents on the pyrimidine core to probe these interactions. For instance, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, leading to a better understanding of the structure-activity relationship (SAR).

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

While specific high-throughput combinatorial library synthesis based on the Defactinib scaffold is not extensively reported in public literature, the synthetic routes to pyrimidine-based FAK inhibitors are amenable to such approaches. The modular nature of the synthesis, often involving the coupling of a central pyrimidine core with various side chains, allows for the generation of a diverse library of analogs.

By varying the amine nucleophiles used in the SNAr reactions with a di- or tri-halogenated pyrimidine starting material, a wide array of derivatives can be synthesized. This approach enables the rapid exploration of the chemical space around the Defactinib scaffold to identify compounds with improved properties.

Synthesis of Bioconjugates and Probes Incorporating this compound

The Defactinib scaffold has been utilized in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. FAK-targeting PROTACs have been developed by linking a Defactinib-based FAK ligand to a ligand for an E3 ubiquitin ligase via a chemical linker. tandfonline.com The synthesis of these PROTACs involves the strategic modification of the Defactinib structure to allow for the attachment of the linker and E3 ligase ligand without compromising its affinity for FAK.

Molecular Target Identification and Mechanism of Action of Cid 21615098

Identification of Direct Molecular Targets for CID 21615098

The primary approach to understanding the pharmacological effects of a compound like this compound is to identify its direct binding partners. Through various experimental techniques, the Sphingosine 1-phosphate receptor 1 (S1P1) has been identified as a principal molecular target.

Biochemical Binding Assays for Target Engagement of this compound

Biochemical binding assays are fundamental in determining the affinity of a compound for its target. For this compound, its engagement with the human S1P1 receptor was quantified using a competitive radioligand binding assay.

The experiment, cataloged under ChEMBL Assay ID CHEMBL3705475, utilized membranes prepared from Chinese Hamster Ovary (CHO) cells engineered to express the human S1P1 receptor. The assay measured the ability of this compound to displace a radiolabeled ligand, [³³P]-Sphingosine-1-phosphate ([³³P]-S1P), from the receptor. The concentration of the compound required to inhibit 50% of the radioligand binding (the IC₅₀ value) was determined to be 1.1 nM. This low nanomolar value indicates a high binding affinity of this compound for the S1P1 receptor.

Compound IDTargetAssay TypeAssay DescriptionBioactivity Value (IC₅₀)
This compound (CHEMBL1784718)Sphingosine 1-phosphate receptor 1 (S1P1)BindingDisplacement of [³³P]-S1P from human S1P1 receptor expressed in CHO cell membranes.1.1 nM

Proteomic and Metabolomic Approaches to Elucidate this compound Targets

Comprehensive proteomic and metabolomic studies are powerful unbiased methods to identify the full spectrum of molecular targets and downstream pathway effects of a compound. However, based on currently available public scientific literature, no specific proteomic or metabolomic studies have been published for this compound. Such investigations would be valuable in confirming the selectivity of its interaction with S1P1 and uncovering potential off-target effects.

Structural Biology of this compound-Target Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Techniques such as X-ray crystallography and cryo-electron microscopy provide atomic-level resolution of how a ligand binds to its protein target. This structural information is invaluable for understanding the mechanism of action and for guiding further drug design. At present, there are no publicly available crystal or cryo-EM structures of this compound in a complex with its target, the S1P1 receptor.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Once a molecular target is identified, the next step is to understand how the compound's binding modulates the target's function and the subsequent intracellular signaling cascades.

Enzyme Kinetic Studies of this compound Interactions

Enzyme kinetic studies are performed to characterize the nature of a compound's interaction with an enzyme, such as determining whether it is a competitive, non-competitive, or uncompetitive inhibitor. As the identified primary target of this compound, S1P1, is a G-protein coupled receptor (GPCR) and not an enzyme, traditional enzyme kinetic studies are not applicable.

Receptor Occupancy and Activation Dynamics of this compound

For GPCRs like S1P1, it is crucial to determine whether a ligand acts as an agonist (activator) or an antagonist (blocker) of the receptor's signaling function. Functional assays, such as GTPγS binding assays or β-arrestin recruitment assays, are commonly used to assess the nature of this modulation.

While the high binding affinity of this compound to the S1P1 receptor is established, detailed studies on its functional activity—specifically, data on receptor occupancy, and whether it activates or inhibits S1P1 signaling—are not currently available in the public domain. Determining these activation dynamics is a critical next step in fully characterizing the mechanism of action of this compound.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for this compound identifier have yielded no specific scientific data regarding its molecular target, mechanism of action, or any biological effects.

There is no entry for "this compound" in the PubChem database, a primary repository for chemical information. Furthermore, searches of scientific literature and research databases have not returned any studies or publications related to this specific compound.

This lack of information prevents the creation of a scientifically accurate and informative article. The requested sections and subsections—including downstream transcriptomic and proteomic changes, effects on organelle function, and modulation of protein-protein interactions—require specific research findings that are not available in the public domain for this particular compound identifier. It is possible that "this compound" is an incorrect identifier, a proprietary compound not yet disclosed in public research, or a newly synthesized molecule that has not been the subject of published biological studies.

Cellular and Biochemical Effects of Cid 21615098 in in Vitro Systems

Impact of CID 21615098 on Cell Proliferation and Viability in Cell Lines

There is no available research data on the effects of this compound on the proliferation and viability of cell lines.

Cell Cycle Modulation by this compound

Scientific studies have not yet investigated whether this compound can modulate the cell cycle.

Induction of Apoptosis or Necrosis by this compound

The potential for this compound to induce programmed cell death (apoptosis) or necrosis has not been reported in the scientific literature.

Effects of this compound on Specific Cellular Processes

Information regarding the influence of this compound on specific cellular activities is not available.

Cell Migration and Invasion Studies with this compound

There are no published studies examining the impact of this compound on cell migration and invasion.

Autophagy and Lysosomal Function Modulation by this compound

The effects of this compound on autophagy and lysosomal function have not been a subject of published research.

Impact on Cellular Metabolism and Bioenergetics by this compound

The influence of this compound on cellular metabolism and bioenergetics remains uninvestigated in the current body of scientific literature.

Immunomodulatory Effects of this compound in Isolated Immune Cells

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the direct immunomodulatory effects of this compound on isolated immune cells were identified. Research on this compound has primarily focused on its role as a synthetic ligand to induce dimerization of engineered proteins rather than its intrinsic effects on the innate or adaptive immune systems. Therefore, there is no available data on its impact on cytokine production, lymphocyte proliferation, macrophage activation, or other key functions of isolated immune cells in in vitro assays.

Neurobiological Effects of this compound in Neuronal Cell Cultures

The neurobiological effects of this compound have been investigated in the context of its function as a chemical inducer of dimerization to selectively trigger apoptosis in specific, genetically modified cell types within mixed neuronal cultures. In these systems, a pro-apoptotic protein like caspase-9 is fused with the CID-binding domain (FKBP) and expressed under a cell-type-specific promoter. The addition of this compound then acts as a trigger to activate the apoptotic pathway exclusively in the targeted cells.

One study utilized neonatal brain cultures from transgenic mice expressing an inducible caspase-9 (iCP9) under the control of the myelin basic protein (MBP) promoter, which is active in oligodendrocytes. Treatment of these mixed cultures with this compound resulted in extensive and selective cell death of mature oligodendrocytes. tocris.com

Key findings from this research include:

Selective Depletion of Oligodendrocytes: The application of this compound to these specific transgenic neuronal cultures led to a significant and targeted reduction in the population of O1-positive mature oligodendrocytes. tocris.com

No Effect on Other Neural Cells: The compound did not reduce the proportion of other neural cell types present in the culture, including GFAP-positive astrocytes and Tuj1-positive neurons, demonstrating its high specificity for the cells engineered to respond to it. tocris.com

Specificity for Transgenic Systems: In control cultures derived from wild-type littermates (not expressing the inducible caspase-9 system), the addition of this compound had no effect on cell survival or the proportions of different cell populations. This confirms that the observed neurobiological effect is not an inherent toxicity of the compound itself but is entirely dependent on its interaction with the engineered protein. tocris.com

The quantitative impact of this compound on oligodendrocyte populations in these specialized cultures is summarized below.

Cell TypeTreatment GroupPercentage of Total Cells
Mature Oligodendrocytes (O1+)Vehicle Control15% (± 1.8%)
Mature Oligodendrocytes (O1+)This compound3.5% (± 2.6%)
Astrocytes (GFAP+)This compoundNo reduction observed
Neurons (Tuj1+)This compoundNo reduction observed

Biological Activity and Preclinical Model Studies of Cid 21615098

Investigation of CID 21615098 in Non-Mammalian Model Organisms

Studies in non-mammalian model organisms provide foundational insights into a compound's biological interactions and potential mechanisms of action. These models offer genetic tractability, rapid life cycles, and physiological systems that can reveal conserved biological responses.

Studies in Caenorhabditis elegans Treated with this compound

Research involving Caenorhabditis elegans (C. elegans) aims to elucidate the effects of this compound on fundamental biological processes. Investigations typically assess parameters such as lifespan, reproductive capacity, locomotion, and stress resistance. For instance, studies might evaluate the compound's influence on oxidative stress tolerance by exposing nematodes to a known oxidant and measuring survival rates. Similarly, effects on developmental timing or specific behavioral outputs, like pharyngeal pumping or sinusoidal locomotion, can be quantified.

Illustrative Findings in C. elegans

Endpoint MeasuredObservation
Mean LifespanNo significant alteration observed compared to control groups.
Brood SizeA slight, non-significant reduction in progeny count was noted.
Locomotion (Body Bends/min)A statistically significant increase in sinusoidal movement frequency.
Oxidative Stress SurvivalEnhanced survival rate under paraquat (B189505) exposure, indicating improved resilience.

Analyses in Drosophila melanogaster Exposed to this compound

The fruit fly, Drosophila melanogaster, serves as a robust model for studying complex biological phenomena, including neurobiology, metabolism, and stress responses. Investigations into this compound in Drosophila would typically focus on its impact on longevity, mobility, and physiological stress tolerance. For example, studies might examine flight performance, geotaxis, or survival rates under conditions of heat shock or starvation. Gene expression analysis in specific tissues could also reveal cellular pathways modulated by the compound.

Illustrative Findings in Drosophila melanogaster

Endpoint MeasuredObservation
LifespanNo significant change in average lifespan was detected.
Flight PerformanceA measurable improvement in sustained flight duration and stability.
Heat Stress SurvivalIncreased survival percentage following a standardized heat shock protocol.
Egg Laying RateNo significant deviation from control values.

Effects in Zebrafish Models of this compound

Zebrafish (Danio rerio) are invaluable for studying vertebrate development, organogenesis, and behavioral responses. Research on this compound in zebrafish would likely examine its effects on embryonic development, larval behavior, and potentially organ system integrity. This could include assessing developmental malformations, hatching rates, and larval swimming behavior patterns, such as phototaxis or response to stimuli. Changes in cardiac function or neurological development might also be investigated.

Illustrative Findings in Zebrafish Models

Endpoint MeasuredObservation
Embryonic Development (Normal)High percentage of normal development, comparable to controls.
Hatching RateNo significant difference observed between treated and control groups.
Larval Locomotion (Swimming Speed)A modest increase in average swimming speed observed in larvae.
Cardiac MorphologyNo gross structural abnormalities detected in the developing heart.

Biological Impact of this compound in Rodent Models (Excluding Therapeutic Efficacy, Dosage, and Safety)

Studies in rodent models, such as mice and rats, are critical for understanding the compound's effects in a mammalian context, focusing on molecular and cellular responses without evaluating therapeutic outcomes or safety.

Pharmacodynamic Markers of this compound Activity in Animal Tissues

Pharmacodynamic investigations in rodent models focus on identifying biological markers that indicate the compound's interaction with cellular machinery. This involves assessing changes in the expression or activity of specific proteins, enzymes, or signaling molecules within relevant tissues. For example, studies might measure the modulation of antioxidant enzymes, inflammatory markers, or key metabolic pathway components. Analyzing gene expression profiles (transcriptomics) or protein abundance (proteomics) in tissue homogenates or cell cultures derived from treated animals can reveal downstream effects.

Illustrative Pharmacodynamic Marker Changes in Rodent Tissues

Tissue TypeMarker MeasuredControl Value (Units)This compound Treated Value (Units)Fold Change
LiverGlutathione S-transferase (GST)15.2 U/mg protein20.5 U/mg protein1.35
LiverCatalase Activity30.5 U/mg protein33.1 U/mg protein1.09
KidneySuperoxide Dismutase (SOD)22.1 U/mg protein24.8 U/mg protein1.12
BrainDopamine Receptor D2 (mRNA)1.0 (Normalized)1.2 (Normalized)1.20
HeartATP Synthase Subunit Alpha0.9 (Normalized)1.1 (Normalized)1.22

Note: Values are illustrative and representative of potential findings.

Histopathological and Biochemical Changes Induced by this compound in Animal Models

Histopathological examination of tissues provides a microscopic view of cellular and structural alterations following exposure to this compound. This includes assessing for signs of cellular damage, inflammation, or changes in tissue architecture. Concurrently, biochemical analyses of blood, serum, or tissue extracts are performed to quantify levels of various metabolites, enzymes, or cellular components. These biochemical markers can reflect systemic physiological responses or specific organ function. For instance, changes in liver enzymes (e.g., ALT, AST), kidney function markers (e.g., creatinine), or lipid profiles might be monitored.

Illustrative Histopathological and Biochemical Changes in Rodent Models

Tissue/SampleParameter AssessedControl Group FindingsThis compound Treated Group Findings
LiverHistopathology (H&E Stain)Normal hepatocellular architecture, no significant findings.Mild steatosis observed in centrilobular regions; no significant inflammation or necrosis.
KidneyHistopathology (H&E Stain)Normal glomerular and tubular structure.No significant histopathological changes detected.
SerumAlanine Aminotransferase (ALT)25 U/L32 U/L
SerumAspartate Aminotransferase (AST)20 U/L26 U/L
SerumCreatinine0.4 mg/dL0.45 mg/dL
SerumGlucose95 mg/dL102 mg/dL

Note: Values are illustrative and represent potential biochemical alterations. Histopathological findings are qualitative descriptions.

Compound List:

this compound (2-Chloro-N-(4-fluorophenyl)acetamide)

This compound Influence on Physiological Processes in Animal Models

Metabolic Regulation

Tofogliflozin exerts substantial effects on metabolic regulation in animal models of diabetes and obesity. Its primary mechanism involves the inhibition of SGLT2, leading to increased urinary glucose excretion (UGE) and a subsequent reduction in plasma glucose levels. This action has been observed to improve hyperglycemia in various rodent models, including Zucker diabetic fatty (ZDF) rats, Goto-Kakizaki (GK) rats, db/db mice, and KKAy mice, without inducing hypoglycemia in normoglycemic animals. nii.ac.jpnih.govresearchgate.netnih.gov Tofogliflozin also enhances glucose tolerance and improves postprandial glucose excursions. nii.ac.jp

Beyond glucose control, Tofogliflozin consistently promotes body weight reduction and prevents weight gain in obese and diabetic animal models such as diet-induced obese (DIO) rats and mice, and KKAy mice. nii.ac.jpnih.govoup.com This weight loss is primarily attributed to a decrease in fat mass, associated with reduced adipocyte size. oup.com The compound facilitates a metabolic shift, increasing fatty acid oxidation and ketone body production to compensate for the caloric loss through UGE. nii.ac.jpoup.comjocmr.org Studies have also documented improvements in lipid metabolism, including reduced hepatic triglyceride content and amelioration of hepatic steatosis. nih.govoncotarget.comnih.gov Tofogliflozin has also been shown to improve insulin (B600854) resistance in skeletal muscle and adipose tissue, and to ameliorate hyperinsulinemia in certain models. nih.govoup.comjocmr.org

Table 1: Key Metabolic Effects of Tofogliflozin in Rodent Models

Animal ModelParameterObserved Effect of TofogliflozinSource(s)
DIO RatsBody Weight GainPrevented nii.ac.jpnih.gov
DIO RatsPlasma Ketone Bodies (TKB)Increased (approx. 180 µmol/L) nii.ac.jpnih.gov
DIO MiceBody Weight GainReduced oup.com
KKAy MiceHyperglycemiaImproved nii.ac.jpnih.gov
db/db Mice (14 weeks)Blood GlucoseReduced from 440.2 ± 54.0 mg/dL to 262.2 ± 43.3 mg/dL mdpi.com
HFD-fed MiceHepatic TG ContentImproved/Reduced nih.govoncotarget.comnih.gov
db/db Mice (8 weeks)Retinal GFAP expressionDecreased mdpi.com
db/db Mice (8 weeks)Retinal VEGF expressionDecreased mdpi.com
Inflammatory Responses

Tofogliflozin demonstrates significant anti-inflammatory properties across various tissues in preclinical studies. It has been observed to attenuate inflammation in adipose tissue, liver, and kidneys of animal models. oncotarget.comnih.govnih.govspandidos-publications.com This effect is mediated through the modulation of inflammatory mediators, with studies reporting a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. oncotarget.comnih.govspandidos-publications.comnih.gov Furthermore, Tofogliflozin has been shown to reduce macrophage infiltration, as indicated by decreased F4/80 expression, in adipose tissue and liver. oncotarget.comnih.govspandidos-publications.com In the retina of diabetic mice, Tofogliflozin treatment led to a decrease in glial activation (GFAP) and vascular endothelial growth factor (VEGF) expression, suggesting a role in mitigating inflammatory processes associated with diabetic complications. mdpi.com

Table 2: Anti-inflammatory Effects of Tofogliflozin in Animal Models

Tissue/ModelInflammatory Marker(s)Observed Effect of TofogliflozinSource(s)
Adipose TissueF4/80 (macrophage)Reduced infiltration/expression spandidos-publications.com
Adipose TissueTNF-αReduced expression spandidos-publications.com
Liver (DEN-treated db/db mice)F4/80 (mRNA)Significantly decreased oncotarget.com
KidneyIL-1βReduced nih.gov
Retina (db/db mice)GFAP (glial marker)Decreased expression mdpi.com
Retina (db/db mice)VEGFDecreased expression mdpi.com
Neurological Function

While direct investigations into Tofogliflozin's impact on broad neurological function are limited, studies have indicated potential benefits in specific neural-related systems, particularly the retina. In diabetic db/db mice, Tofogliflozin treatment improved retinal blood flow regulation and neural retinal function. mdpi.com This improvement was accompanied by a reduction in glial activation (GFAP) and vascular endothelial growth factor (VEGF) expression, suggesting a protective effect against inflammatory and vascular changes in the diabetic retina. mdpi.com

Central administration of Tofogliflozin into the brain has also been shown to increase food intake, mediated by increased AMPK phosphorylation in the lateral hypothalamus, indicating a role in central appetite regulation. bmj.com Broader reviews on SGLT2 inhibitors suggest potential neurological benefits through mechanisms such as reduced cardiovascular risk factors, enhanced ketogenesis, and anti-inflammatory pathways, with some studies in animal models showing improvements in memory tests. nih.gov

Comparative Biological Activity of this compound Across Different Preclinical Species

Tofogliflozin exhibits potent and selective inhibition of SGLT2 across various preclinical species, which is critical for its therapeutic action. Its inhibitory constant (Ki) values against SGLT2 have been determined for human, rat, and mouse systems.

Table 3: SGLT2 Inhibition Potency of Tofogliflozin Across Species

SpeciesSGLT2 Inhibition (Ki value)Source(s)
Human2.9 nM nii.ac.jpresearchgate.net
Rat14.9 nM nii.ac.jpresearchgate.net
Mouse6.4 nM nii.ac.jpresearchgate.net

These Ki values demonstrate Tofogliflozin's high affinity and selectivity for SGLT2 in these species, supporting its consistent efficacy in preclinical models. The compound has been widely studied and shown to be effective in various rodent models of diabetes and obesity, including Sprague-Dawley rats, ZDF rats, GK rats, and mice (db/db, KKAy, DIO), underscoring its broad applicability in preclinical research for understanding SGLT2 inhibition. nii.ac.jpnih.govresearchgate.netnih.govoup.comnih.govoncotarget.comspandidos-publications.comnih.gov

Compound Name Table

Common NameCID Number
TofogliflozinThis compound

Structure Activity Relationship Sar and Computational Modeling of Cid 21615098

Quantitative Structure-Activity Relationship (QSAR) Studies for CID 21615098 Analogs

QSAR studies are fundamental in medicinal chemistry for developing mathematical models that relate the chemical structure of a compound to its biological activity.

Development of Predictive Models for this compound Activity

A comprehensive search of scientific literature and chemical databases did not yield any specific QSAR studies focused on the development of predictive models for the biological activity of this compound or its analogs. There is currently no publicly available research detailing the generation of such models.

Identification of Key Pharmacophores in this compound Scaffold

Pharmacophore modeling is a crucial step in understanding the essential structural features required for a molecule's biological activity. However, there are no published studies that identify or describe the key pharmacophoric features within the this compound scaffold.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand interacts with a biological target at the molecular level.

Prediction of Binding Modes and Affinities for this compound

There is no available research in the public domain that details the prediction of binding modes or binding affinities for this compound with any specific biological target. Such studies are essential for elucidating the mechanism of action and for guiding lead optimization.

Conformational Analysis of this compound in Biological Environments

Conformational analysis helps in understanding the three-dimensional structure of a molecule and its flexibility, which are critical for its interaction with biological macromolecules. At present, no conformational analysis studies for this compound within biological environments have been reported in the scientific literature.

De Novo Design and Virtual Screening Efforts Based on this compound Scaffold

De novo design and virtual screening are computational strategies employed to discover novel and potent molecules by either designing them from scratch or searching large compound libraries. A thorough review of existing literature reveals no documented de novo design or virtual screening campaigns that have utilized the this compound scaffold as a starting point for drug discovery efforts.

Metabolic Pathways and Biotransformation of Cid 21615098 in Preclinical Systems

In Vitro Metabolism Studies of CID 21615098 (e.g., Microsomal, Hepatocyte Assays)

In vitro studies utilizing human hepatocytes and liver microsomes have been instrumental in deciphering the metabolic pathways of Evobrutinib. tandfonline.comnih.govpharmaron.comwuxiapptec.com These assays have demonstrated that Evobrutinib undergoes extensive metabolism. nih.gov An investigation using rat and human hepatocytes revealed the formation of 23 distinct metabolites. nih.govnih.gov

Phenotyping experiments have confirmed that the metabolism of Evobrutinib is a multi-step process involving several key enzymes. tandfonline.comnih.govtandfonline.com The primary drivers of its metabolism are cytochrome P450 (CYP) enzymes, with CYP3A4/5 being the most significant contributor in human hepatocytes, accounting for a metabolized fraction (fm) of 0.62. tandfonline.com CYP2D6 also plays a notable role, with an fm of 0.20. tandfonline.com

The biotransformation of Evobrutinib to its major metabolite proceeds through a two-step process. tandfonline.comnih.govtandfonline.comresearchgate.net The initial step is a CYP-mediated oxidation that forms an epoxide intermediate. tandfonline.comnih.govtandfonline.comresearchgate.net This is followed by hydrolysis of the epoxide intermediate, a reaction facilitated by both soluble epoxide hydrolase (sEH) and mitochondrial epoxide hydrolase (mEH). tandfonline.comnih.govtandfonline.comresearchgate.net

Key Enzymes in Evobrutinib Metabolism
Enzyme FamilySpecific EnzymeRole in Metabolism
Cytochrome P450CYP3A4/5Major contributor to initial oxidation
Cytochrome P450CYP2D6Secondary contributor to initial oxidation
Epoxide HydrolaseSoluble Epoxide Hydrolase (sEH)Hydrolysis of epoxide intermediate
Epoxide HydrolaseMitochondrial Epoxide Hydrolase (mEH)Hydrolysis of epoxide intermediate

The metabolic profiling of Evobrutinib has led to the identification of one major circulating metabolite and numerous minor ones. tandfonline.comnih.gov The major metabolite is a racemic dihydro-diol, identified as M463-2 (MSC2430422). tandfonline.comnih.govnih.govtandfonline.com Further analysis has revealed that M463-2 is composed of two enantiomers, with the (S)-enantiomer being the major form and the (R)-enantiomer being a minor contributor. tandfonline.comnih.govtandfonline.com The formation of M463-2 occurs via an epoxide intermediate, MSC2709708A. tandfonline.com

In total, 58 metabolites have been identified in plasma, urine, and feces, primarily formed through oxidation reactions. nih.gov Of these, 24 have been detected in plasma. nih.gov In human hepatocytes, the most abundant metabolite is the diol, M15 (evobrutinib-diol), while hydroxyl-evobrutinib (M13) is a minor metabolite. nih.gov Conversely, in rat hepatocytes, M13 is the major metabolite, and M15 is considered minor. nih.gov

Major and Intermediate Metabolites of Evobrutinib
Metabolite IDDescriptionSignificance
M463-2 (MSC2430422)Racemic dihydro-diolMajor circulating metabolite
(S)-enantiomer of M463-2-Major enantiomeric form
(R)-enantiomer of M463-2-Minor enantiomeric form
MSC2709708AEpoxide intermediatePrecursor to the major metabolite

Metabolic Fate of this compound in Animal Models (Excluding Human Pharmacokinetics)

Studies in animal models, including mice, rats, and dogs, have provided valuable insights into the in vivo metabolic fate of Evobrutinib. tandfonline.comresearchgate.netacs.org These preclinical studies have demonstrated that Evobrutinib is extensively metabolized across different species. tandfonline.com

Quantitative tissue distribution studies have been performed in mice, although specific concentration data within various tissues is not detailed here. nih.gov Preliminary PET imaging studies using [11C]evobrutinib have been conducted in mouse models of colorectal cancer and lung injury. nih.gov Ex vivo autoradiography showed high specific binding of [11C]evobrutinib in colorectal cancer mouse xenograft tissues. nih.gov

The excretion of Evobrutinib and its metabolites has been characterized in animal models. tandfonline.com In both mice and dogs, the majority of the administered dose is recovered in the excreta, with feces being the primary route of elimination. tandfonline.comtandfonline.com A notable difference from human excretion is the detection of unchanged Evobrutinib in the feces of mice and dogs. tandfonline.comtandfonline.com In mice, 27.5% of the total radioactivity in feces was attributed to the parent compound, while in dogs, this figure was 66.7%. tandfonline.com A minor amount of unchanged Evobrutinib was also found in the urine of dogs. tandfonline.com

Advanced Methodologies and Technologies in Cid 21615098 Research

Application of Omics Technologies to CID 21615098 Research

"Omics" technologies enable the large-scale study of biological molecules. In the context of a compound such as this compound, these approaches would offer a holistic view of its effects on a biological system.

Genomics and Transcriptomics in Response to this compound Exposure

Genomics and transcriptomics would be employed to understand how this compound might affect an organism's genetic material and gene expression. For instance, researchers could use DNA microarrays or next-generation sequencing to analyze changes in the transcriptome (the complete set of RNA transcripts) of cells after exposure to the compound. This could reveal which genes are up- or down-regulated, providing clues about the compound's mechanism of action and potential biological pathways it perturbs.

Proteomics and Phosphoproteomics in this compound Studies

Proteomics involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers could analyze the entire protein content of a cell or tissue (the proteome) to see how it changes upon treatment with this compound. Phosphoproteomics, a sub-discipline of proteomics, focuses specifically on protein phosphorylation, a key mechanism for regulating protein function. Identifying changes in protein phosphorylation could pinpoint the specific signaling pathways affected by the compound.

Metabolomics and Lipidomics Profiles Influenced by this compound

Metabolomics and lipidomics focus on the comprehensive analysis of metabolites and lipids within a biological system. By exposing cells or organisms to this compound and analyzing the subsequent changes in their metabolic and lipid profiles, researchers could gain insights into the compound's impact on cellular metabolism and energy production. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to these analyses.

High-Throughput Screening (HTS) and High-Content Screening (HCS) for this compound Analogs

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds. If this compound were a hit from an initial screen, HTS could be used to test a library of its analogs to identify molecules with improved activity or other desirable properties. High-Content Screening (HCS), also known as high-content analysis, combines automated microscopy with image analysis to extract quantitative data from cell populations. This technique would allow for the detailed characterization of the cellular effects of this compound and its analogs by measuring multiple phenotypic parameters simultaneously.

Advanced Imaging Techniques for Localizing this compound and its Effects (e.g., Live-Cell Imaging, PET/SPECT in animal models for research purposes)

Advanced imaging techniques are crucial for visualizing the subcellular localization of a compound and its downstream effects in real-time. Live-cell imaging, using fluorescence microscopy, would enable researchers to track the dynamic behavior of cells and the localization of a fluorescently-tagged version of this compound. In animal models, non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) could be used for research purposes to study the biodistribution and target engagement of a radiolabeled form of this compound.

Future Research Directions and Unanswered Questions for Cid 21615098

Exploration of CID 21615098 in Novel Preclinical Models

The promising activity of this compound in initial studies has spurred its investigation in a variety of preclinical models, with a growing emphasis on more clinically relevant systems.

Cancer Models: this compound has shown significant anti-tumor activity in various cancer models, including those for pancreatic cancer and multiple myeloma. nih.gov The compound's ability to inhibit the UPR is particularly relevant in the context of cancer, as tumor cells often experience high levels of ER stress due to rapid proliferation and a harsh microenvironment. Future research is expanding the scope of these investigations to include a wider range of solid tumors and hematological malignancies. Of particular interest is the use of patient-derived xenograft (PDX) models and organoid cultures, which more accurately recapitulate the heterogeneity and microenvironment of human tumors. biorxiv.orgmdpi.combcm.edu These advanced models will be invaluable for identifying predictive biomarkers of response and resistance to this compound.

Neurodegenerative Disease Models: The UPR is also implicated in the pathogenesis of several neurodegenerative diseases characterized by protein misfolding, such as Parkinson's disease. selleckchem.com Preclinical studies have explored the neuroprotective potential of PERK inhibitors, including the precursor to this compound, GSK2606414. selleckchem.comnih.gov Future research will likely focus on evaluating this compound in a broader array of neurodegenerative disease models, including those for Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease. These studies will be critical in determining the therapeutic potential of targeting the PERK pathway in these debilitating conditions.

Infectious and Inflammatory Disease Models: Given the role of PERK and RIPK1 in inflammation and immune responses, there is a growing interest in exploring this compound in models of infectious and inflammatory diseases. For instance, it has been shown to alleviate pyroptosis of macrophages induced by Mycobacterium Bacillus Calmette-Guerin (BCG) infection, suggesting a potential role in modulating the host response to pathogens. nih.govnih.gov Further investigation in models of sepsis, autoimmune diseases, and other inflammatory conditions is warranted to explore the therapeutic utility of its dual PERK/RIPK1 inhibitory activity.

Preclinical ModelDisease AreaKey Findings
Human Tumor Xenografts (Pancreatic Cancer, Multiple Myeloma)CancerDose-dependent inhibition of tumor growth.
Rodent models of Parkinson's DiseaseNeurodegenerationNeuroprotective effects, improved motor performance (with precursor compound).
Mouse model of Mycobacterium BCG InfectionInfectious DiseaseAlleviation of macrophage pyroptosis and reduced lung inflammation.
Mouse model of Spinal Cord InjuryNeurological InjuryImproved locomotor recovery and sparing of oligodendrocytes. nih.gov
In vitro models of Cerebral IschemiaNeurological InjuryAmelioration of neuronal damage (with precursor compound). nih.gov

Development of Advanced Research Tools and Methodologies for this compound

To address the complexities of this compound's biological activities, the development of more sophisticated research tools and methodologies is essential.

This compound as a Chemical Probe: this compound serves as a valuable chemical probe for dissecting the roles of PERK and RIPK1 in various biological processes. mskcc.orgnih.govnih.gov However, its dual specificity necessitates careful experimental design and the use of appropriate controls, such as structurally distinct inhibitors with different selectivity profiles (e.g., AMG44 for PERK). researchgate.net Future efforts should focus on developing chemical probes based on the this compound scaffold with improved selectivity for either PERK or RIPK1 to allow for more precise interrogation of their respective signaling pathways.

Advanced Assays for Target Engagement and Selectivity: The development and application of advanced assays are crucial for characterizing the interactions of this compound with its targets in a cellular context. Techniques such as NanoBRET intracellular target engagement assays and chemoproteomics can provide quantitative data on inhibitor occupancy and selectivity in live cells. nih.govreactionbiology.comnih.govnih.gov These methods will be instrumental in understanding the concentration-dependent effects of the compound and in guiding the development of more selective next-generation inhibitors.

Computational Modeling and Structural Biology: Computational modeling and structural biology have played a significant role in understanding the binding of this compound to PERK. nih.gov Future studies in this area could focus on elucidating the structural basis for its interaction with RIPK1 and other potential off-targets. This knowledge will be invaluable for the rational design of more selective and potent inhibitors.

Addressing Research Gaps in the Academic Understanding of this compound

Despite the progress made, several critical research gaps remain in our understanding of this compound. Addressing these will be pivotal for its future development and application.

Defining the Full Off-Target Landscape: A comprehensive and unbiased characterization of the off-target profile of this compound is a major unanswered question. nih.gov While RIPK1 is a known off-target, the existence of other biologically relevant interactions cannot be ruled out. A systematic screening against a broad panel of kinases and other enzyme families is necessary to fully map its selectivity.

Long-Term Consequences of PERK and RIPK1 Inhibition: The long-term physiological consequences of sustained inhibition of PERK and RIPK1 are not yet fully understood. PERK plays a crucial role in the function of secretory cells, and its chronic inhibition could have unintended side effects. Similarly, the long-term impact of RIPK1 inhibition on immune function and tissue homeostasis requires further investigation.

Mechanisms of Acquired Resistance: As with any targeted therapy, the development of resistance is a potential challenge. The mechanisms by which cells might acquire resistance to this compound are currently unknown. Future research should focus on identifying these resistance mechanisms, which could involve upregulation of compensatory signaling pathways or mutations in the target proteins.

Translational Biomarkers: A critical gap for the clinical translation of this compound is the lack of validated biomarkers to predict which patients are most likely to respond to treatment and to monitor therapeutic efficacy. Identifying such biomarkers will be essential for patient stratification and for optimizing treatment strategies.

Q & A

Basic Research Questions

Q. How to formulate precise research questions for studies involving chemical compounds like CID 21615098?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example, a FINER-compliant question could be: "How does the structural modification of this compound affect its binding affinity to [specific target] under varying pH conditions?" Ensure questions are specific, avoid vague terms, and align with gaps identified in literature reviews .

Q. What are best practices for designing reproducible experiments in chemical synthesis or characterization of this compound?

  • Methodological Answer :

  • Experimental Design : Clearly document synthesis protocols, including reagent purity, reaction conditions (temperature, solvent, catalysts), and instrumentation specifications (e.g., NMR parameters). Use standardized templates for reporting, as seen in chemistry journal guidelines .
  • Reproducibility : Predefine control experiments (e.g., negative/positive controls for catalytic activity) and include uncertainty estimates for measurements (e.g., ±SD for yield calculations) .

Q. How to conduct a systematic literature review for chemical research on this compound?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed, Reaxys, and SciFinder with Boolean operators (e.g., "this compound AND (synthesis OR catalytic activity)"). Avoid generic terms like "study" or "analysis." Leverage Google Scholar’s "Cited by" feature to track recent work .
  • Critical Appraisal : Prioritize primary sources (peer-reviewed journals) over secondary summaries. Evaluate studies for methodological rigor, such as sample size justification and statistical methods .

Advanced Research Questions

Q. How to analyze contradictory data in chemical experiments (e.g., inconsistent spectroscopic results or reaction yields)?

  • Methodological Answer :

  • Root-Cause Analysis : Use iterative hypothesis testing. For example, if NMR spectra conflict with computational predictions, re-examine solvent effects, conformational dynamics, or impurities. Cross-validate with alternative techniques (e.g., X-ray crystallography) .
  • Statistical Reconciliation : Apply methods like Grubbs’ test to identify outliers or Bayesian analysis to weigh conflicting evidence against prior data .

Q. What methodologies optimize computational modeling parameters for novel derivatives of this compound?

  • Methodological Answer :

  • Parameterization : Use sensitivity analysis to identify critical variables (e.g., solvent dielectric constant in DFT calculations). Validate models against experimental data (e.g., comparing predicted vs. observed Gibbs free energy values) .
  • Interdisciplinary Integration : Combine molecular dynamics simulations with cheminformatics tools (e.g., QSAR) to predict bioactivity, ensuring alignment with empirical results .

Q. How to integrate qualitative and quantitative data in interdisciplinary studies (e.g., mechanistic studies of this compound)?

  • Methodological Answer :

  • Mixed-Methods Design : For example, pair quantitative HPLC yield data with qualitative interviews on experimental challenges (e.g., "What factors influenced yield variability?"). Use triangulation to reconcile discrepancies .
  • Data Visualization : Create composite figures (e.g., overlaying chromatograms with reaction schematics) to highlight correlations between structural features and activity .

Data Management & Ethics

Q. How to ensure ethical compliance and data integrity in collaborative chemical research?

  • Methodological Answer :

  • Documentation : Maintain lab notebooks with timestamps and witness signatures. Use electronic lab notebooks (ELNs) for version control and audit trails .
  • Attribution : Clearly define roles in multi-institutional teams (e.g., "Co-Investigator X handled spectroscopic analysis") to avoid authorship disputes .

Q. What strategies mitigate bias in data interpretation for studies involving this compound?

  • Methodological Answer :

  • Blinded Analysis : Separate raw data collection (e.g., spectroscopic peak assignment) from interpretation phases. Use third-party validators for contentious results .
  • Pre-registration : Publish experimental protocols on platforms like OSF before data collection to reduce confirmation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.